![molecular formula C25H29N3O4S B1261906 4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)
4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide is a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Drug Assay
4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide has been utilized in the development of radioligands for drug assays. For instance, Cardoso and Pradelles (1982) describe the preparation of a radioligand with high specific radioactivity for the radioimmunoassay of sulpiride-related compounds, which are important in psychopharmacology (Cardoso & Pradelles, 1982).
Dopamine Receptor Imaging
Research by Chang et al. (1992) highlights the synthesis of substituted benzamides, including those labeled with iodine, for dopamine D2 receptor imaging in the brain. These compounds, owing to their high affinity for dopamine D2 receptors, have potential applications in neuroscience and pharmacology (Chang et al., 1992).
Gastrointestinal Motility Enhancement
Sonda et al. (2003) explored benzamide derivatives for enhancing gastrointestinal motility. They synthesized a series of compounds to test as serotonin 4 (5-HT(4)) receptor agonists, indicating potential applications in gastrointestinal disorders (Sonda et al., 2003).
Electrophysiological Activity in Cardiology
Morgan et al. (1990) investigated N-substituted imidazolylbenzamides for cardiac electrophysiological activity. These compounds demonstrated potential as class III agents, indicating their use in cardiac arrhythmia treatments (Morgan et al., 1990).
Alzheimer's Disease Research
Kepe et al. (2006) used a specific benzamide derivative as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This application is significant for understanding neurological changes in Alzheimer's disease (Kepe et al., 2006).
Anticonvulsant Activity
Lambert et al. (1995) synthesized ameltolide derivatives, including benzamides, which showed superior performance to phenytoin in maximal electroshock seizure tests. This research has implications in the development of new anticonvulsant drugs (Lambert et al., 1995).
Eigenschaften
Produktname |
4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide |
|---|---|
Molekularformel |
C25H29N3O4S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
N-[2-[benzyl(methyl)amino]ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C25H29N3O4S/c1-28(19-21-6-4-3-5-7-21)17-16-26-25(29)22-10-8-20(9-11-22)18-27-33(30,31)24-14-12-23(32-2)13-15-24/h3-15,27H,16-19H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
XAYUBJJWLVNUMR-UHFFFAOYSA-N |
SMILES |
CN(CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Kanonische SMILES |
CN(CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




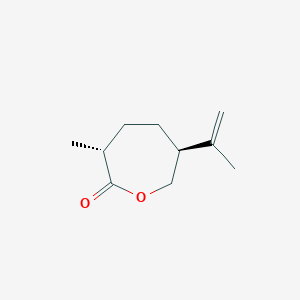
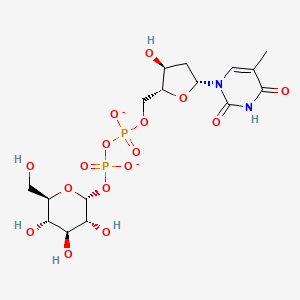
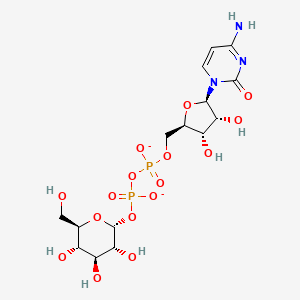

![1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)


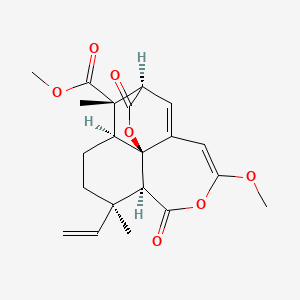
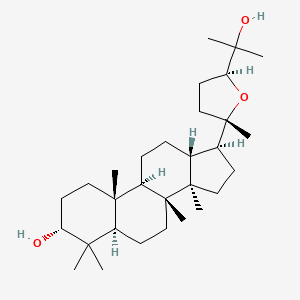

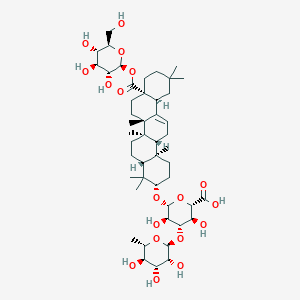

![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)